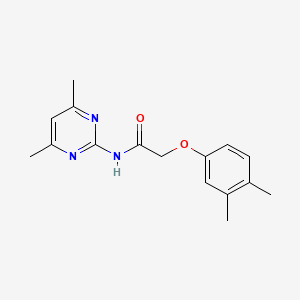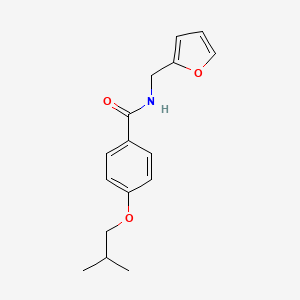
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, commonly known as DMDO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of DMDO is not fully understood. However, it has been suggested that DMDO exerts its biological activities through the inhibition of various enzymes, including DNA topoisomerase and protein kinase. DMDO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMDO has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DMDO has also been shown to possess neuroprotective activity against oxidative stress-induced damage in neuronal cells. In addition, DMDO has been reported to exhibit cardioprotective activity against ischemia-reperfusion injury in rats.
Vorteile Und Einschränkungen Für Laborexperimente
DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
DMDO has significant potential for future research in various fields, including medicinal chemistry, material science, and analytical chemistry. Some future directions for DMDO research include:
1. Synthesis of novel DMDO derivatives with improved biological activities.
2. Investigation of the mechanism of action of DMDO.
3. Development of DMDO-based fluorescent probes for the detection of other metal ions.
4. Exploration of the potential applications of DMDO in nanotechnology.
5. Investigation of the pharmacokinetics and toxicity of DMDO in animal models.
In conclusion, DMDO is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO exhibits diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability. Future research on DMDO may lead to the development of novel therapeutic agents and analytical tools.
Synthesemethoden
DMDO can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide and 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO. Another method involves the reaction of 3,4-dimethoxyaniline and 3,5-dimethylbenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO.
Wissenschaftliche Forschungsanwendungen
DMDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. DMDO has been reported to exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. DMDO has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, DMDO has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-12(2)9-14(8-11)18-19-17(20-23-18)13-5-6-15(21-3)16(10-13)22-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLYWBXCARIYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

